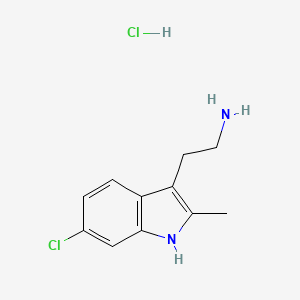

2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

Beschreibung

2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a substituted tryptamine derivative characterized by an indole ring with a chlorine atom at position 6, a methyl group at position 2, and an ethylamine side chain at position 3, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₃ClN₂·HCl, with a molecular weight of 245.15 g/mol (calculated from and ). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.

Eigenschaften

IUPAC Name |

2-(6-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPFAZHGYWINRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)Cl)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride has various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Positional Isomers

- 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride (): Differs by the chloro substituent at position 5 instead of 5. Molecular weight: 208.69 g/mol (free base), 245.15 g/mol (hydrochloride).

Halogenated Derivatives

- 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine (): Contains two chlorine atoms (positions 4 and 6) and a methyl group. Formula: C₁₁H₁₂Cl₂N₂, molecular weight: 259.14 g/mol. Increased halogenation may enhance binding affinity but reduce metabolic stability compared to mono-chloro analogs.

Alkyl-Substituted Indoles

- Formula: C₁₁H₁₄N₂·HCl, molecular weight: 214.70 g/mol.

Pharmacological and Biochemical Interactions

HSP90 Inhibition

- Tryptamine hydrochloride (Compound 1, ): Binds to HSP90 via hydrogen bonds with GLU527 and TYR604 residues. The 6-chloro substitution in the target compound may enhance binding through increased electronegativity or steric effects .

Serotonergic Activity

Physicochemical Properties

Biologische Aktivität

2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine; hydrochloride, also known as a derivative of indole, has garnered attention due to its diverse biological activities. This compound is characterized by its structural features, including a chloro and methyl group on the indole ring, which significantly influence its biological properties and potential therapeutic applications.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClN₂ |

| Molecular Weight | 245.15 g/mol |

| IUPAC Name | 2-(6-chloro-1-methylindol-3-yl)ethanamine; hydrochloride |

| PubChem CID | 75467683 |

| Appearance | Powder |

Biological Activities

-

Anticancer Activity :

- Recent studies indicate that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine have shown improved cytotoxicity in hypopharyngeal tumor models compared to standard chemotherapy agents like bleomycin . This suggests a potential role for this compound in cancer therapy through apoptosis induction and cell cycle arrest.

-

Neuropharmacological Effects :

- Indole derivatives are known to modulate neurotransmitter systems, particularly serotonin receptors. This modulation can lead to antidepressant and anxiolytic effects. The specific interactions of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine with serotonin receptors warrant further investigation for potential applications in treating mood disorders.

-

Anti-inflammatory Properties :

- Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses. The structural characteristics of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine may contribute to these properties, making it a candidate for further research in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of an indole derivative structurally similar to 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine in vitro. The results indicated that the compound induced apoptosis in FaDu hypopharyngeal cancer cells with an IC50 value significantly lower than that of bleomycin, suggesting enhanced effectiveness in targeting cancer cells .

Case Study 2: Neurotransmitter Modulation

Research exploring the neuropharmacological effects of similar indole compounds revealed their ability to act as selective serotonin reuptake inhibitors (SSRIs). The findings suggest that modifications on the indole structure can enhance binding affinity to serotonin receptors, which may lead to improved therapeutic outcomes in treating depression .

Q & A

Q. How does the compound’s electronic profile affect its reactivity in nucleophilic substitution reactions?

- Methodology : DFT calculations (e.g., Gaussian 09) analyze electron density at reactive sites (C3 of indole). Experimental validation via SNAr reactions with amines or thiols under basic conditions. Monitor regioselectivity using ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.